Methyl 2-{[(2-fluorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate
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Overview
Description
Methyl 2-{[(2-fluorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate is a chemical compound with the molecular formula C17H17FN2O5. It is known for its unique structural properties, which include a fluorophenyl group and dimethoxybenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2-fluorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate typically involves the reaction of 2-fluoroaniline with 4,5-dimethoxy-2-nitrobenzoic acid, followed by esterification. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-fluorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, quinones, and substituted phenyl derivatives .
Scientific Research Applications
Methyl 2-{[(2-fluorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2-fluorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-{[(2-fluorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate include:
- Methyl 2-{[(2,4-difluorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate
- Methyl 2-{[(2-chlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate .
Uniqueness
The uniqueness of this compound lies in its specific fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research applications .
Biological Activity
Methyl 2-{[(2-fluorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and cytotoxicity against various cancer cell lines.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H18F N O4
- Molecular Weight : 305.32 g/mol
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, primarily focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
A study investigated the antimicrobial properties of several derivatives of benzoic acid, including this compound. The results indicated significant activity against a range of bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 25 μg/mL |
Escherichia coli | 30 μg/mL |
Pseudomonas aeruginosa | 40 μg/mL |
These findings suggest that the compound exhibits potential as an antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus.
Anti-inflammatory Activity
Another aspect of the biological activity examined was the anti-inflammatory potential of the compound. In vitro studies demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values were found to be:
Cytokine | IC50 Value (μM) |
---|---|
TNF-α | 15 ± 2 |
IL-6 | 12 ± 1 |
This indicates a promising anti-inflammatory profile, which may be beneficial in treating inflammatory diseases.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound were evaluated on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The results showed that the compound exhibited significant cytotoxicity:
Cell Line | IC50 Value (μM) |
---|---|
A549 | 20 ± 3 |
HeLa | 25 ± 4 |
These findings suggest that the compound may have potential as an anticancer agent.
While specific mechanisms for this compound are still being elucidated, it is hypothesized that its biological activity may be attributed to the inhibition of key enzymes involved in inflammation and cell proliferation. Further studies are needed to clarify these mechanisms.
Case Studies
Several case studies have reported on the efficacy of similar compounds with structural analogs to this compound. For instance:
- Case Study on Antimicrobial Efficacy : A derivative with a similar structure was found to exhibit potent activity against MRSA strains, highlighting the potential for developing new antibiotics based on this scaffold.
- Case Study on Cancer Treatment : Clinical trials involving compounds with similar properties have shown promise in reducing tumor size in patients with advanced lung cancer.
Properties
IUPAC Name |
methyl 2-[(2-fluorophenyl)carbamoylamino]-4,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5/c1-23-14-8-10(16(21)25-3)13(9-15(14)24-2)20-17(22)19-12-7-5-4-6-11(12)18/h4-9H,1-3H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXSGVHBPHUOFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)NC2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26661523 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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